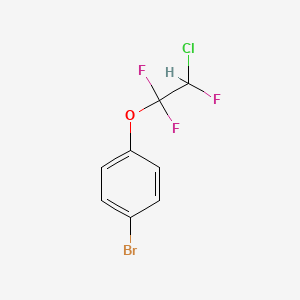
(2R)-1-cyclohexylpropan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-1-cyclohexylpropan-2-amine, also known as (2R)-1-cyclohexylpropan-2-amine or (2R)-1-cyclohexylpropan-2-amine hydrochloride, is an organic amine compound with a molecular formula of C7H17N. It is a chiral compound, meaning it has two different configurations, with the (2R) form being the most common. It is a colorless liquid at room temperature and is insoluble in water. (2R)-1-cyclohexylpropan-2-amine has a variety of uses in laboratory experiments, scientific research, and industrial applications.
Wirkmechanismus
The mechanism of action of (2R)-1-cyclohexylpropan-2-amine is not well understood. However, it is believed to interact with various receptors in the body, including the serotonin, dopamine, and norepinephrine receptors. Additionally, it may act as an agonist or antagonist of various G-protein coupled receptors, depending on the particular receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2R)-1-cyclohexylpropan-2-amine are not well understood. However, it has been shown to have a variety of effects on cells and tissues, including the modulation of neurotransmitter release and receptor activation. Additionally, it may have anti-inflammatory, anticonvulsant, and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2R)-1-cyclohexylpropan-2-amine in laboratory experiments are that it is relatively inexpensive and easy to synthesize. Additionally, it is a chiral compound, which makes it useful for the synthesis of chiral compounds. However, there are some limitations to using (2R)-1-cyclohexylpropan-2-amine in laboratory experiments. It is insoluble in water, which makes it difficult to use in aqueous solutions. Additionally, it is toxic and should be handled with care.
Zukünftige Richtungen
There are a number of potential future directions for the use of (2R)-1-cyclohexylpropan-2-amine. These include further investigation into its biochemical and physiological effects, as well as its potential applications in drug development. Additionally, further studies could be conducted to investigate its potential as a reactant in the synthesis of novel compounds and materials. Lastly, its use as a starting material in the synthesis of chiral compounds could be further explored.
Synthesemethoden
(2R)-1-cyclohexylpropan-2-amine can be synthesized from cyclohexanone and ammonia in a three-step process. First, cyclohexanone is reacted with ammonia in the presence of a base catalyst, such as sodium hydroxide, to form the imine intermediate. Second, the imine is reduced to the amine using a reducing agent, such as sodium borohydride. Finally, the amine is isolated by distillation. The hydrochloride salt can then be obtained by reacting the amine with hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
(2R)-1-cyclohexylpropan-2-amine has a wide range of applications in scientific research. It has been used as a starting material for the synthesis of a variety of compounds, such as novel chiral amines and amides. It has also been used as a reactant in the synthesis of peptides, peptidomimetics, and other biologically active compounds. Additionally, (2R)-1-cyclohexylpropan-2-amine has been used in the synthesis of novel polymers and materials for use in drug delivery and other applications.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-1-cyclohexylpropan-2-amine involves the reduction of the corresponding ketone intermediate using a chiral reducing agent.", "Starting Materials": [ "Cyclohexanone", "2-propanol", "Sodium borohydride", "Chiral reducing agent" ], "Reaction": [ "Step 1: Cyclohexanone is reacted with 2-propanol in the presence of a catalyst to form the corresponding alcohol intermediate.", "Step 2: The alcohol intermediate is then reacted with sodium borohydride to form the corresponding alcohol intermediate.", "Step 3: The chiral reducing agent is then added to the reaction mixture to reduce the ketone intermediate to the desired (2R)-1-cyclohexylpropan-2-amine product." ] } | |
CAS-Nummer |
52617-05-7 |
Produktname |
(2R)-1-cyclohexylpropan-2-amine |
Molekularformel |
C9H19N |
Molekulargewicht |
141.3 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



